

Application Notes and Protocols for ATC0065 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0065 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). MCH, a cyclic neuropeptide primarily expressed in the lateral hypothalamus, plays a significant role in regulating energy homeostasis, mood, and sleepwake cycles. By blocking the action of MCH at its receptor, ATC0065 is a valuable tool for investigating the physiological roles of the MCH system and for the development of therapeutics targeting conditions such as obesity, anxiety, and depression. In the central nervous system, MCHR1 activation generally leads to an inhibition of neuronal activity. Therefore, ATC0065, as an antagonist, is expected to disinhibit MCH-sensitive neurons, leading to increased neuronal excitability.

These application notes provide an overview of the use of **ATC0065** in electrophysiological studies, detailing its mechanism of action, expected effects on neuronal activity, and protocols for in vitro patch-clamp recordings.

Mechanism of Action

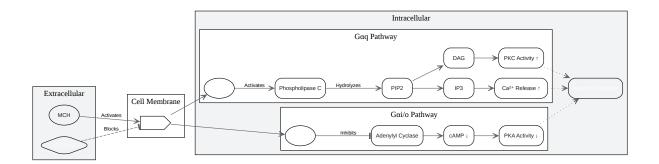
ATC0065 exerts its effects by competitively binding to the MCHR1, a G-protein coupled receptor (GPCR), thereby preventing the binding and subsequent signaling of the endogenous ligand, MCH. The MCHR1 couples to inhibitory G-proteins (Gαi/o) and Gq proteins.



- Gαi/o Pathway: Activation of the Gαi/o pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA) and cyclic nucleotide-gated ion channels.
- Gαq Pathway: MCHR1 activation can also stimulate the Gαq pathway, leading to the
 activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate
 (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
 calcium from intracellular stores, while DAG activates protein kinase C (PKC).

By blocking these pathways, **ATC0065** is expected to prevent the MCH-mediated inhibition of neuronal activity.

Signaling Pathway Diagram



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Caption: MCHR1 Signaling Pathways and the Action of ATC0065.

Off-Target Effects



It is important to note that **ATC0065** has been reported to have some affinity for serotonin receptors, specifically 5-HT1A and 5-HT2B receptors.

- 5-HT1A Receptor: Activation of 5-HT1A receptors, which are also Gαi/o-coupled, typically leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in membrane hyperpolarization and a decrease in neuronal excitability. If ATC0065 has antagonist activity at these receptors, it could block serotonin-mediated inhibition.
- 5-HT2B Receptor: 5-HT2B receptors are Gαq-coupled, and their activation generally leads to neuronal depolarization and increased excitability. Antagonism of these receptors by ATC0065 would be expected to reduce serotonin-mediated excitation.

When designing experiments, it is crucial to consider these potential off-target effects and include appropriate controls, such as using selective antagonists for these serotonin receptors.

Data Presentation

The following tables summarize the known binding affinities of **ATC0065** and the general electrophysiological effects of MCH receptor modulation. Due to a lack of specific published data on the direct effects of **ATC0065** on individual ion channels, the electrophysiological data is based on studies of MCH and other MCHR1 antagonists.

Table 1: **ATC0065** Receptor Binding Affinity

Receptor	IC50 (nM)	Reference
MCHR1	15.7	Chaki et al., 2005
5-HT1A	62.9	Chaki et al., 2005
5-HT2B	266	Chaki et al., 2005

Table 2: Electrophysiological Effects of MCH and Expected Effects of ATC0065



Parameter	Effect of MCH	Expected Effect of ATC0065 (in the presence of endogenous MCH tone)	Putative Ion Channel(s) Involved
Neuronal Firing Rate	Decrease	Increase	GIRK channels (activation by MCH), Voltage-gated Ca ²⁺ channels (inhibition by MCH)
Resting Membrane Potential	Hyperpolarization (in some cell types)	Depolarization or no change	GIRK channels
Glutamatergic Synaptic Transmission			
- mEPSC Frequency	Decrease	Increase	Presynaptic voltage- gated Ca ²⁺ channels
- mEPSC Amplitude	Decrease	Increase	Postsynaptic AMPA/NMDA receptors
- Evoked EPSC Amplitude	Decrease	Increase	Presynaptic and postsynaptic mechanisms
GABAergic Synaptic Transmission			
- mIPSC Frequency	Decrease	Increase	Presynaptic voltage- gated Ca ²⁺ channels
- Evoked IPSC Amplitude	Decrease	Increase	Presynaptic mechanisms
Voltage-Gated Ca ²⁺ Currents	Inhibition	Disinhibition (increase in current)	N-type, P/Q-type
GIRK Currents	Activation	Inhibition	GIRK channels



Experimental Protocols

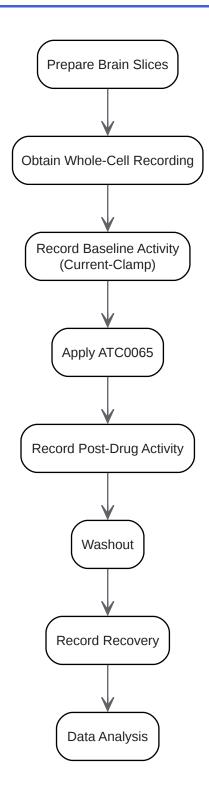
The following are generalized protocols for investigating the effects of **ATC0065** on neuronal activity using whole-cell patch-clamp electrophysiology. These should be adapted based on the specific brain region, neuron type, and available equipment.

Protocol 1: Effect of ATC0065 on Intrinsic Excitability

Objective: To determine the effect of **ATC0065** on the intrinsic firing properties of neurons.

Experimental Workflow Diagram





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Caption: Workflow for assessing intrinsic excitability.

Materials:



- ATC0065 Stock Solution: 10 mM in DMSO. Store at -20°C.
- Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubbled with 95% O2 / 5% CO2.
- Intracellular Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP,
 0.3 Na-GTP, and 10 phosphocreatine. pH adjusted to 7.3 with KOH.

Procedure:

- Slice Preparation: Prepare acute brain slices (250-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
- Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

Recording:

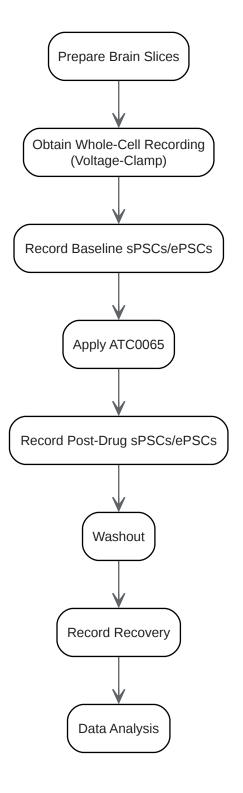
- Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
- Establish a whole-cell patch-clamp recording from a neuron of interest in current-clamp mode.
- Record baseline intrinsic properties by injecting a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +200 pA in 20 pA increments, 500 ms duration).
- Drug Application: Bath apply **ATC0065** at the desired final concentration (e.g., 100 nM 1 μ M) for 10-15 minutes.
- Post-Drug Recording: Repeat the current injection steps to assess changes in firing frequency, resting membrane potential, input resistance, and action potential threshold.
- Washout: Perfuse the slice with drug-free aCSF for at least 20 minutes and repeat the recordings to check for reversibility of the effects.
- Data Analysis: Compare the number of action potentials elicited at each current step, resting membrane potential, and input resistance before and after ATC0065 application.



Protocol 2: Effect of ATC0065 on Synaptic Transmission

Objective: To determine the effect of **ATC0065** on spontaneous and evoked synaptic transmission.

Experimental Workflow Diagram





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Caption: Workflow for assessing synaptic transmission.

Materials:

- Same as Protocol 1, with the addition of a bipolar stimulating electrode.
- To isolate excitatory postsynaptic currents (EPSCs), include a GABAA receptor antagonist (e.g., picrotoxin, 100 μM) in the aCSF.
- To isolate inhibitory postsynaptic currents (IPSCs), include AMPA/kainate and NMDA receptor antagonists (e.g., CNQX, 20 μM; APV, 50 μM) in the aCSF.

Procedure:

- Slice Preparation and Recovery: As in Protocol 1.
- Recording:
 - Establish a whole-cell patch-clamp recording in voltage-clamp mode. For EPSCs, hold the neuron at -70 mV. For IPSCs, hold at 0 mV.
 - Spontaneous Postsynaptic Currents (sPSCs): Record for 5-10 minutes to establish a baseline of sPSC frequency and amplitude.
 - Evoked Postsynaptic Currents (ePSCs): Place a stimulating electrode near the recorded neuron to evoke synaptic responses. Deliver stimuli at a low frequency (e.g., 0.1 Hz) and record the baseline ePSC amplitude.
- Drug Application: Bath apply **ATC0065** (e.g., 100 nM 1 μM) for 10-15 minutes.
- Post-Drug Recording: Repeat the sPSC and ePSC recordings in the presence of ATC0065.
- Washout: Perfuse with drug-free aCSF and re-record to assess reversibility.
- Data Analysis:



- sPSCs: Analyze changes in the frequency and amplitude of spontaneous events.
- ePSCs: Analyze changes in the peak amplitude of the evoked currents. A paired-pulse protocol can be used to investigate presynaptic effects.

Safety and Handling

ATC0065 is a research chemical and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment, including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. As with many MCHR1 antagonists, it is prudent to consider potential off-target effects, particularly on the hERG potassium channel, which can have cardiotoxic implications. While no specific data on ATC0065 and hERG are readily available, this remains an important consideration in safety pharmacology.

 To cite this document: BenchChem. [Application Notes and Protocols for ATC0065 in Electrophysiology Recordings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665809#atc0065-use-in-electrophysiology-recordings]

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